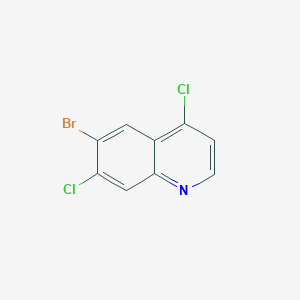

6-Bromo-4,7-dichloroquinoline

CAS No.: 1260828-07-6

Cat. No.: VC7317177

Molecular Formula: C9H4BrCl2N

Molecular Weight: 276.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260828-07-6 |

|---|---|

| Molecular Formula | C9H4BrCl2N |

| Molecular Weight | 276.94 |

| IUPAC Name | 6-bromo-4,7-dichloroquinoline |

| Standard InChI | InChI=1S/C9H4BrCl2N/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H |

| Standard InChI Key | GIQVLZSBJZRDQY-UHFFFAOYSA-N |

| SMILES | C1=CN=C2C=C(C(=CC2=C1Cl)Br)Cl |

Introduction

6-Bromo-4,7-dichloroquinoline is a halogenated quinoline derivative that has garnered attention due to its significance in medicinal chemistry and synthetic organic chemistry. The compound is characterized by bromine and chlorine atoms substituted at the 6th, 4th, and 7th positions of the quinoline ring. Its molecular formula is , and it serves as a versatile intermediate in the synthesis of pharmacologically active compounds.

Synthesis of 6-Bromo-4,7-dichloroquinoline

The synthesis of 6-Bromo-4,7-dichloroquinoline involves multi-step reactions starting from simpler aromatic precursors. Below is a detailed outline of the synthesis process:

Step 1: Preparation of 3-(4-bromaniline) Ethyl Acrylate

-

Reactants: 4-bromaniline, ethyl propiolate, methanol.

-

Conditions: Stirred under nitrogen at 30–50°C.

-

Product: 3-(4-bromaniline) ethyl acrylate.

-

Yield: Approximately 70%.

Step 2: Cyclization to Form 6-Bromoquinoline-4(1H)-one

-

Reactants: Ethyl acrylate derivative dissolved in diphenyl ether.

-

Conditions: Heated to 200–220°C in an inert atmosphere.

-

Product: Intermediate compound, 6-bromoquinoline-4(1H)-one.

-

Yield: ~77–79%.

Step 3: Chlorination to Produce Final Compound

-

Reactants: Intermediate (6-bromoquinoline-4(1H)-one), phosphorus trichloride (PCl₃), toluene.

-

Conditions: Reflux at elevated temperatures.

-

Product: 6-Bromo-4,7-dichloroquinoline.

-

Yield: ~91–93%.

This process is efficient for industrial-scale production due to its high yields and environmentally friendly approach .

Applications in Medicinal Chemistry

6-Bromo-4,7-dichloroquinoline is an important intermediate in the synthesis of bioactive compounds, including:

-

Omipalisib (GSK2126458):

-

Antimicrobial Agents:

-

Other Potential Applications:

-

Used as a precursor for designing inhibitors targeting specific enzymes or receptors due to its electron-withdrawing halogen groups.

-

Biological Activity

The halogen substituents on the quinoline core enhance its chemical reactivity and biological interactions by:

-

Increasing lipophilicity for better cell membrane penetration.

-

Modulating binding affinity to enzymes or receptors via electron-withdrawing effects.

Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against Gram-negative bacteria and fungi .

Comparative Analysis with Related Compounds

| Compound Name | Halogenation Pattern | Key Features |

|---|---|---|

| Ethyl 6-bromoquinoline-3-carboxylate | Bromine only at position 6 | Lacks dichloro substituents |

| Ethyl 4,7-dichloroquinoline-3-carboxylate | Chlorine at positions 4 & 7 | Different halogenation pattern |

| Ethyl 6-chloroquinoline-3-carboxylate | Chlorine only at position 6 | Single chlorine substitution |

The unique combination of bromine and chlorine atoms on the quinoline scaffold in 6-Bromo-4,7-dichloroquinoline enhances its biological activity compared to other derivatives.

Environmental and Industrial Considerations

The synthesis process for this compound has been optimized for industrial applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume